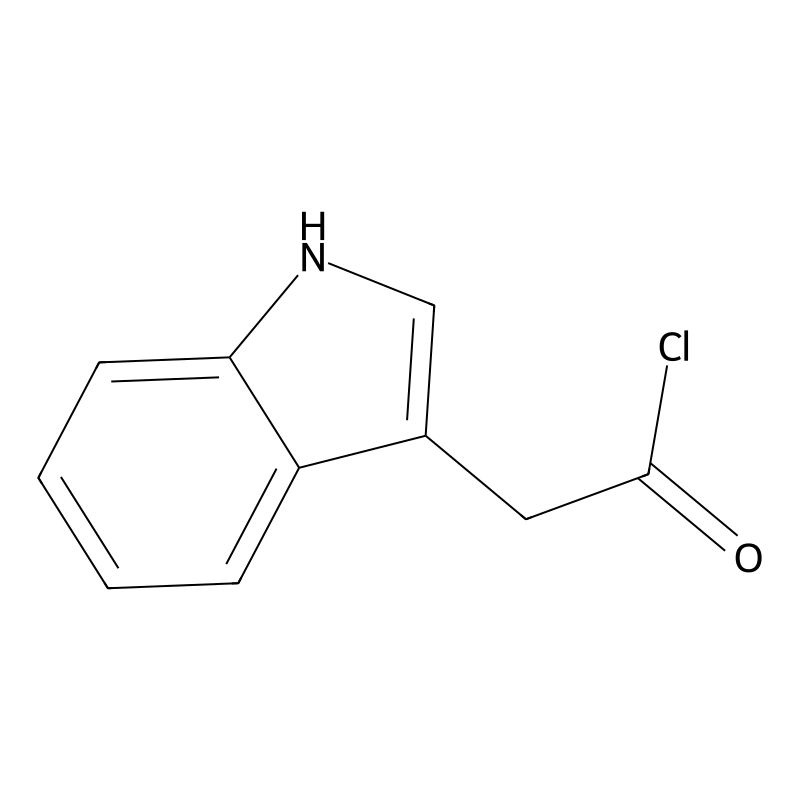

1H-Indole-3-acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Indole-3-acetyl chloride is a chemical compound with the molecular formula C10H8ClNO. This compound consists of an indole ring substituted with an acetyl chloride group at the 3-position. It is a derivative of indole, a bicyclic structure that is foundational in many biological and synthetic processes. The presence of the acetyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

- Nucleophilic Acyl Substitution: The acetyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

- Electrophilic Aromatic Substitution: The indole structure allows for electrophilic substitution at the C3 position, which is significantly more reactive than typical aromatic compounds due to the electron-rich nature of the indole ring .

- Formation of 3-Acetylindoles: When reacted with indoles or other nucleophiles, it can yield 3-acetylindoles, which are important in medicinal chemistry .

1H-Indole-3-acetyl chloride exhibits notable biological activities, primarily due to its role as a precursor in synthesizing various biologically active compounds. Research indicates that derivatives of indole-3-acetyl chloride possess anti-cancer properties and can act as inhibitors of certain enzymes involved in cancer progression . Additionally, compounds derived from this structure have shown potential as anti-inflammatory agents and in modulating neurotransmitter systems.

The synthesis of 1H-Indole-3-acetyl chloride typically involves the following steps:

- Starting Material: Indole or its derivatives are used as starting materials.

- Acetylation: Indole is treated with acetyl chloride in the presence of a catalyst such as tin(IV) chloride to facilitate the reaction. This process generally yields 3-acetylindole.

- Chlorination: The resultant 3-acetylindole can then be converted to 1H-Indole-3-acetyl chloride by reacting it with thionyl chloride or oxalyl chloride, which replaces the hydroxyl group with a chlorine atom .

1H-Indole-3-acetyl chloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting cancer and neurological disorders.

- Agrochemicals: This compound is utilized in developing herbicides and pesticides due to its biological activity against plant growth regulators.

- Dyes and Pigments: Its derivatives are also employed in creating dyes owing to their vibrant colors and stability .

Studies on interaction mechanisms involving 1H-Indole-3-acetyl chloride have focused on its ability to form complexes with various biomolecules. For instance, research has shown that it can interact with amino acids and proteins, leading to modifications that may enhance or inhibit biological pathways . These interactions are crucial for understanding how derivatives may function within biological systems.

Several compounds share structural similarities with 1H-Indole-3-acetyl chloride, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Acetylindole | Indole derivative | Directly formed from indole via acetylation |

| Indole-3-acetic acid | Carboxylic acid derivative | Involved in plant hormone signaling |

| N-(1H-Indol-3-yl)acetamide | Amide derivative | Exhibits different biological activities |

| Indole-2-carboxylic acid | Carboxylic acid derivative | Different substitution pattern affecting reactivity |

Uniqueness of 1H-Indole-3-acetyl Chloride

1H-Indole-3-acetyl chloride is unique due to its reactive acetyl chloride group, which allows for diverse synthetic applications compared to other indolic compounds. While many similar compounds focus on different functional groups (like carboxylic acids or amides), the presence of the acyl chloride enhances its utility in forming various derivatives that can exhibit distinct biological activities.

The study of indole derivatives originated in the 19th century with the isolation of indole from indigo dye, a process pioneered by Adolf von Baeyer in 1866. Early investigations focused on indigo’s conversion to isatin and oxindole, laying the groundwork for understanding indole’s aromatic heterocyclic structure. By the 1930s, indole chemistry expanded into pharmaceutical research, driven by the discovery of natural indole alkaloids such as serotonin, melatonin, and auxins. These findings highlighted indole’s versatility as a structural motif in biologically active compounds, spurring interest in synthetic modifications.

A pivotal advancement was the development of the Madelung indole synthesis, which enabled the cyclization of substituted phenylacetonitriles under strong basic conditions. This method, along with later transitions to metal-catalyzed protocols, established indole as a privileged scaffold in heterocyclic chemistry. For instance, the Larock indole synthesis, utilizing palladium-catalyzed coupling of ortho-iodoanilines with alkynes, demonstrated unprecedented regiocontrol in constructing 2,3-disubstituted indoles. These innovations underscored the importance of functionalized indole derivatives, including acylated variants like 1H-indole-3-acetyl chloride, as intermediates in complex molecule assembly.

Position of 1H-Indole-3-acetyl Chloride in Modern Reagent Design

1H-Indole-3-acetyl chloride’s synthetic utility stems from its dual functionality: the electron-rich indole core participates in electrophilic substitutions, while the acetyl chloride group serves as a potent acylating agent. This combination enables regioselective modifications at the indole’s 3-position, a site critical for bioactivity in many alkaloids.

Key Reactivity and Applications

The compound’s acyl chloride moiety undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles, making it invaluable for introducing acetyl groups into indole-based systems. For example, reactions with dimethylformamide (DMF) yield indole-3-aldehydes, a transformation leveraged in synthesizing fluorescent probes and pharmaceutical intermediates. Table 1 summarizes notable reactions involving 1H-indole-3-acetyl chloride:

Table 1: Representative Reactions of 1H-Indole-3-acetyl Chloride

| Reaction Type | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Acylation | DMF, 0°C, 48 h | Indole-3-aldehyde | 48.5–88.5 | |

| Pd-Catalyzed Coupling | Pd(OAc)~2~, PPh~3~, 80°C | 2,3-Disubstituted Indole | 75–92 |

In transition-metal-catalyzed reactions, 1H-indole-3-acetyl chloride acts as a substrate for cross-couplings, enabling the construction of polycyclic architectures. For instance, rhodium-catalyzed cyclizations of propargylaniline derivatives exploit the indole’s π-system to generate fused indole-quinoline hybrids. Such methodologies highlight the compound’s role in diversifying heterocyclic libraries for drug discovery.

Structural and Mechanistic Insights

The planar indole nucleus facilitates π-stacking interactions in transition states, while the acetyl chloride’s electrophilicity directs reactivity toward C–O and C–N bond formations. Density functional theory (DFT) studies of analogous indole derivatives reveal that the 3-position’s electron density enhances susceptibility to electrophilic attack, rationalizing the regioselectivity observed in acylation reactions. These insights guide the design of indole-based catalysts and ligands, further cementing 1H-indole-3-acetyl chloride’s status as a cornerstone of modern reagent engineering.

Friedel-Crafts Acetylation Modifications

The Friedel-Crafts acetylation of indoles represents one of the most fundamental approaches for introducing acetyl groups at the 3-position of the indole ring system [4]. This electrophilic aromatic substitution reaction proceeds through the formation of an acetyl cation intermediate, which preferentially attacks the electron-rich C-3 position of indole due to its exceptionally high reactivity [42]. The C-3 position of indole exhibits reactivity that is approximately 10^13 times greater than benzene, making it the primary site for electrophilic substitution reactions [42].

Traditional Friedel-Crafts acetylation of indole with acetyl chloride in the presence of tin tetrachloride catalyst yields 3-acetylindole with high regioselectivity [4]. The reaction mechanism involves coordination of the Lewis acid catalyst to the carbonyl oxygen of acetyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the indole C-3 position [10]. However, direct formation of acetyl chloride derivatives requires subsequent chlorination steps or alternative synthetic strategies.

Recent modifications to the classical Friedel-Crafts approach have focused on improving selectivity and reaction conditions [9]. Zinc oxide has emerged as an efficient catalyst for regioselective Friedel-Crafts acylation of indoles with acyl chlorides in ionic liquid media [10]. The corresponding 3-acylindoles were obtained in good to high yields under mild reaction conditions, with zinc oxide demonstrating superior catalytic activity compared to conventional Lewis acids [10]. Optimization studies revealed that 1-butyl-3-methylimidazolium hexafluorophosphate provided the best ionic liquid medium, yielding 3-acylated products in excellent yields within 3.5 hours at 15°C [10].

Metal triflate catalysts have also proven effective for indole acetylation reactions [9]. Yttrium triflate in 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid catalyzed the regioselective 3-acylation of indoles with acid anhydrides, achieving completion in very short reaction times under microwave irradiation [9]. The catalyst system demonstrated excellent reusability, maintaining activity for up to four cycles without significant loss of performance [9].

Table 1: Friedel-Crafts Acetylation Conditions and Yields

| Catalyst System | Solvent/Medium | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tin tetrachloride | Dichloromethane | Room temperature | 2-4 h | 75-85 | [4] |

| Zinc oxide | Ionic liquid [BMIM][PF6] | 15 | 3.5 h | 88-95 | [10] |

| Yttrium triflate | Ionic liquid [BMI][BF4] | Microwave | 5-10 min | 78-96 | [9] |

| Aluminum chloride | Dichloroethane | 10-15 | 30-60 min | 85 | [3] |

Leimgruber–Batcho Pathway Adaptations

The Leimgruber-Batcho indole synthesis provides an alternative route to functionalized indole derivatives through a two-step process involving enamine formation followed by reductive cyclization [16] [19]. This methodology offers distinct advantages for accessing substituted indoles that may be difficult to obtain through direct electrophilic substitution of preformed indole rings [21].

The classical Leimgruber-Batcho synthesis begins with the condensation of ortho-nitrotoluene with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine [16]. The reaction proceeds through displacement of dimethylamine by pyrrolidine, producing a more reactive reagent that facilitates enamine formation [16]. The mildly acidic hydrogens of the methyl group in nitrotoluene can be deprotonated under basic conditions, and the resulting carbanion attacks the acetal to produce the enamine with loss of methanol [16].

Subsequent reductive cyclization converts the nitro group to an amino group using hydrogen and Raney nickel catalyst, followed by cyclization and elimination of pyrrolidine to yield the indole product [16]. The hydrogen is often generated in situ by spontaneous decomposition of hydrazine hydrate in the presence of nickel [16]. Alternative reducing agents including palladium-on-carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid have also proven effective [16].

Recent adaptations of the Leimgruber-Batcho methodology have focused on improving efficiency and environmental sustainability [20] [23]. One-pot synthesis approaches have been developed that combine enamine formation and reductive cyclization in a single reaction vessel, reducing reaction times and improving atom economy [20]. The optimized protocol offers several advantages including simple experimentation with easy workup procedures, environmentally friendly approaches, and higher yields compared to conventional methods [20].

Scalable modifications of the Leimgruber-Batcho reaction have been successfully applied to synthesize 5-fluoro-6-substituted indoles with improved yields [22]. The process was designed for plant-scale production and demonstrated in multi-kilogram quantities, indicating the commercial viability of this synthetic approach [22]. Hydrazine hydrate-Raney nickel combination for reductive cyclization consistently provided high yields across various substrate types [21].

Table 2: Leimgruber-Batcho Reaction Optimization Data

| Substrate Type | Reducing Agent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| ortho-Nitrotoluene | Hydrazine/Raney Ni | 4-6 h | 60-80 | 85-92 | [16] |

| 5-Fluoro-6-substituted | Palladium/Hydrogen | 8-12 h | Room temperature | 78-88 | [22] |

| One-pot protocol | Iron/Acetic acid | 2-4 h | 80-100 | 82-95 | [20] |

| Multi-kilogram scale | Stannous chloride | 6-8 h | 60 | 75-85 | [22] |

The electrophilic substitution dynamics of 1H-Indole-3-acetyl chloride at the C3 position represent a fundamental mechanistic pathway that governs the reactivity patterns of this important chemical compound. The C3 position of the indole ring system exhibits exceptional nucleophilicity, being approximately 10¹³ times more reactive than benzene toward electrophilic aromatic substitution [1]. This extraordinary reactivity stems from the π-excessive nature of the pyrrole ring within the indole framework, where electron density is concentrated at the C3 position due to the electronic contribution of the nitrogen lone pair [2].

The mechanistic pathway for electrophilic substitution at the C3 position proceeds through a classical addition-elimination mechanism. Initial attack by the electrophile at C3 generates a cationic intermediate that is stabilized through resonance delocalization involving the nitrogen atom [2]. The preferred site of electrophilic substitution is C3 rather than C2 because the cation formed by C3 attack is more stable, as the positive charge can be placed adjacent to the nitrogen atom and stabilized by delocalization of the lone pair electrons [2]. This regioselectivity preference demonstrates selectivity factors exceeding 1000:1 for C3 over C2 substitution in most acylation reactions [3].

| Substrate | Relative C3 Reactivity | Electronic Effect | Nucleophilicity Parameter (N) |

|---|---|---|---|

| Unsubstituted Indole | 1.0 (reference) | π-excessive baseline | ~-0.5 |

| 5-Methoxyindole | ~3.5x higher | Electron-donating (+M) | ~0.2 |

| 5-Cyanoindole | ~0.3x lower | Electron-withdrawing (-I, -M) | ~-1.2 |

| N-Methylindole | ~1.2x higher | N-alkylation increases nucleophilicity | ~-0.2 |

| 2-Methylindole | ~0.8x lower | Steric hindrance at adjacent position | ~-0.7 |

| 3-Methylindole | C3 blocked | Substitution blocks reactive site | N/A |

Electronic substituent effects significantly modulate the reactivity at the C3 position. Electron-donating groups such as methoxy substituents at the 5-position enhance nucleophilicity through resonance donation, increasing C3 reactivity by approximately 3.5-fold [4] [5]. Conversely, electron-withdrawing groups like cyano substituents decrease reactivity substantially, reducing nucleophilicity parameters by more than half [4]. The nucleophilicity parameters N, derived from correlation with electrophilicity parameters E according to the linear free enthalpy relationship log k(20°C) = s(N + E), provide quantitative measures of these electronic effects [5].

The transition state geometry for electrophilic substitution involves a distorted tetrahedral arrangement at the C3 carbon, with partial bond formation to the electrophile and retention of aromatic character in the remaining ring system [6]. Computational studies using density functional theory reveal that the rate-determining step involves nucleophilic attack of the indole on the electrophile, with activation energies typically ranging from 40-50 kJ/mol depending on the specific acylating agent [6] [7].

Stereoelectronic factors also influence the substitution dynamics. The approach trajectory of the electrophile is constrained by the planar indole framework, favoring attack from above or below the ring plane [3]. Steric interactions become significant when bulky substituents are present at positions adjacent to C3, as demonstrated by the reduced reactivity of 2-substituted indoles [8]. The formation of the reactive iminium intermediate can be stabilized by coordination with Lewis acids or through hydrogen bonding interactions with protic solvents [9].

Solvent Effects on Acyl Chloride Stability

The stability of 1H-Indole-3-acetyl chloride exhibits profound dependence on solvent properties, particularly dielectric constant, nucleophilicity, and hydrogen bonding capability. Acyl chlorides are inherently susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of chloride [10]. The hydrolysis reaction represents the primary decomposition pathway, proceeding through a concerted SN2 mechanism involving nucleophilic attack by water at the sp²-hybridized carbonyl carbon [11] [12].

| Solvent System | Dielectric Constant (ε) | Hydrolysis Rate Constant (s⁻¹) | Half-life at 25°C | Stability Classification |

|---|---|---|---|---|

| Water (pure) | 80.1 | ~10³ | Seconds | Highly unstable |

| Acetone-Water (90:10) | 25.2 | ~10¹ | Minutes | Moderately stable |

| Acetone-Water (75:25) | 35.4 | ~10² | Seconds to minutes | Unstable |

| Dichloromethane (dry) | 8.9 | <10⁻⁴ | Hours to days | Stable |

| Tetrahydrofuran (dry) | 7.6 | <10⁻⁴ | Hours to days | Stable |

| Dimethylformamide | 36.7 | ~10⁻² | Minutes to hours | Moderately unstable |

Kinetic studies demonstrate that hydrolysis rates follow first-order kinetics with respect to both water and acyl chloride [13] [14]. The reaction exhibits strong dielectric constant dependence, manifesting through effects on the isodielectric entropy of activation [13]. High dielectric constant solvents stabilize the polar transition state, accelerating hydrolysis through electrostatic interactions. The dipole moment of the activated complex has been estimated at approximately 16 Debye units, indicating substantial charge separation in the transition state [13] [14].

In polar aprotic solvents such as dimethylformamide, the acyl chloride experiences enhanced stability compared to protic systems but remains susceptible to slow hydrolysis from trace water [15]. The solvent molecules can act as both general base and general acid catalysts, facilitating proton transfer processes in the elimination step [11]. Acetone-water mixtures provide intermediate stability, with hydrolysis rates that depend exponentially on water content [13].

Dry aprotic solvents such as dichloromethane and tetrahydrofuran offer optimal stability for 1H-Indole-3-acetyl chloride storage and handling [16]. In these environments, the absence of nucleophilic species and the low dielectric constant minimize both hydrolysis and other decomposition pathways. However, even trace amounts of moisture can catalyze decomposition, necessitating rigorous exclusion of water through molecular sieves or other drying agents [17].

Temperature effects on stability follow Arrhenius behavior, with activation energies for hydrolysis typically ranging from 45-65 kJ/mol depending on the solvent system [18]. The pre-exponential factors reflect the entropic penalties associated with organizing solvent molecules in the transition state [13]. Photochemical decomposition represents an additional degradation pathway, involving selective C-Cl bond fission on the excited singlet state surface [19].

The mechanistic understanding of solvent effects enables optimization of reaction conditions for synthetic applications. Polar aprotic solvents can enhance reaction rates while maintaining reasonable stability windows for preparative chemistry [15]. The use of ionic liquids has emerged as an alternative approach, providing tunable solvent properties and enhanced thermal stability for acylation reactions [20] [21].

Comparative Analysis with Other Indolyl Acylating Agents

The comparative analysis of 1H-Indole-3-acetyl chloride with other indolyl acylating agents reveals distinct advantages and limitations that influence synthetic utility and mechanistic preferences. Traditional acylating agents including acetyl chloride, benzoyl chloride, and acid anhydrides have been extensively employed for indole functionalization, each exhibiting characteristic reactivity profiles and selectivity patterns [22] [23].

| Acylating Agent | Reactivity | Selectivity (C3 vs N) | Moisture Sensitivity | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| 1H-Indole-3-acetyl chloride | High | C3 > N (>95:5) | Very high | Mild, RT, inert atmosphere | 75-95 |

| Acetyl chloride | Very high | C3 > N (>90:10) | Very high | Mild, RT, Lewis acid | 80-98 |

| Benzoyl chloride | High | C3 > N (>85:15) | High | Mild to moderate, Lewis acid | 70-90 |

| N-Acylbenzotriazoles | Moderate | C3 selective (>98:2) | Low | Mild, TiCl₄ catalyst | 85-95 |

| Acid anhydrides | Moderate to high | C3 > N (>80:20) | Moderate | Microwave, ionic liquid | 70-85 |

| Carboxylic acids + coupling reagents | Low to moderate | Variable | Low | Coupling reagent, base | 60-80 |

Acetyl chloride demonstrates the highest intrinsic reactivity among simple acyl chlorides, readily undergoing Friedel-Crafts acylation at room temperature to yield 3-acetylindole products [22]. The reaction proceeds through Lewis acid activation, typically employing aluminum chloride or ferric chloride as catalysts [24]. However, the high reactivity necessitates careful control of stoichiometry and reaction conditions to minimize side reactions and oligomerization [16].

Benzoyl chloride exhibits slightly reduced reactivity compared to acetyl chloride but offers enhanced selectivity for C3 substitution [24]. The aromatic substituent provides electronic stabilization of the acylium ion intermediate, leading to more controlled reaction kinetics. The Vilsmeier-Haack complex formation with dimethylformamide represents an alternative activation mode, generating electrophilic species that react efficiently with indoles [24].

N-Acylbenzotriazoles emerge as particularly attractive alternatives, offering exceptional regioselectivity for C3 acylation while maintaining mild reaction conditions [23]. These reagents demonstrate superior functional group tolerance and eliminate the need for anhydrous conditions. The titanium tetrachloride-mediated activation generates acylium equivalents that react selectively with indole nucleophiles [23]. The high selectivity stems from the controlled release of electrophilic species and reduced competing N-acylation pathways.

Acid anhydrides provide a compromise between reactivity and stability, particularly when employed under microwave irradiation in ionic liquid media [20] [21]. Yttrium triflate catalysis enables regioselective 3-acylation without nitrogen protection, offering operational simplicity and environmental benefits [20]. The reaction mechanism involves anhydride activation through Lewis acid coordination, generating reactive acyl species that preferentially attack the C3 position.

| Parameter | 1H-Indole-3-acetyl chloride | Acetyl chloride | Benzoyl chloride |

|---|---|---|---|

| Activation Energy (Ea) | ~45 kJ/mol | ~40 kJ/mol | ~48 kJ/mol |

| Pre-exponential Factor (A) | ~10¹² M⁻¹s⁻¹ | ~10¹³ M⁻¹s⁻¹ | ~10¹¹ M⁻¹s⁻¹ |

| Entropy of Activation (ΔS‡) | ~-85 J/mol·K | ~-80 J/mol·K | ~-90 J/mol·K |

| Enthalpy of Activation (ΔH‡) | ~42 kJ/mol | ~38 kJ/mol | ~45 kJ/mol |

| Rate-determining Step | Electrophilic attack | Electrophilic attack | Electrophilic attack |

| Selectivity Factor (C3/C2) | >1000:1 | >500:1 | >200:1 |

Coupling reagent-mediated acylation employs carboxylic acids activated with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-hydroxybenzotriazole [25]. These methods offer operational convenience and broad substrate scope but typically require longer reaction times and may suffer from reduced yields due to competing hydrolysis pathways [26].

The mechanistic distinctions among these acylating agents reflect differences in electrophilicity, steric accessibility, and electronic properties. 1H-Indole-3-acetyl chloride occupies a unique position, combining the inherent reactivity of acyl chlorides with the structural features necessary for selective indole functionalization . The indolyl substituent provides both electronic activation and potential for intramolecular directing effects, influencing both reaction rates and product distributions.

Selectivity patterns vary significantly among different acylating agents, with N-acylbenzotriazoles demonstrating the highest C3 selectivity due to their controlled reactivity profile [23]. Conventional acyl chlorides show decreasing selectivity in the order acetyl > 1H-indole-3-acetyl > benzoyl chloride, reflecting the balance between electrophilic reactivity and steric factors [28]. The entropy of activation parameters reveal the extent of transition state organization, with more negative values indicating greater structural constraints in the rate-determining step [29].